molecular formula C18H19N6O8P B12098836 Adenosine 3',5'-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester

Adenosine 3',5'-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester

Cat. No.: B12098836
M. Wt: 478.4 g/mol
InChI Key: ZKQHCCPGJNHSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester is a derivative of cyclic adenosine monophosphate, a crucial second messenger in various biological processes. This compound is often used in biochemical research to study cellular signaling pathways and the effects of cyclic adenosine monophosphate on different cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester typically involves the esterification of cyclic adenosine monophosphate with 2-nitrophenylethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Cyclic adenosine monophosphate and 2-nitrophenylethanol.

    Oxidation: Various oxidized derivatives of the nitrophenyl group.

    Reduction: Aminophenyl derivatives.

Scientific Research Applications

Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a model compound to study esterification and hydrolysis reactions.

    Biology: To investigate the role of cyclic adenosine monophosphate in cellular signaling pathways.

    Medicine: In the development of drugs targeting cyclic adenosine monophosphate-dependent pathways.

    Industry: As a reagent in biochemical assays and diagnostic tests .

Mechanism of Action

The compound exerts its effects by releasing cyclic adenosine monophosphate upon hydrolysis. Cyclic adenosine monophosphate then activates protein kinase A, which in turn phosphorylates various target proteins, leading to changes in cellular functions. The nitrophenyl group can also participate in redox reactions, adding another layer of complexity to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Cyclic adenosine monophosphate: The parent compound, widely studied for its role as a second messenger.

    Adenosine 3’,5’-cyclic monophosphate, P1-(4-nitrophenyl)ethyl ester: A similar ester with a different nitrophenyl group.

    Adenosine 3’,5’-cyclic monophosphate, P1-(2-chlorophenyl)ethyl ester: Another derivative with a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester is unique due to the presence of the 2-nitrophenyl group, which allows for specific redox reactions and provides a distinct set of chemical properties compared to other derivatives .

Properties

IUPAC Name

6-(6-aminopurin-9-yl)-2-[1-(2-nitrophenyl)ethoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N6O8P/c1-9(10-4-2-3-5-11(10)24(26)27)31-33(28)29-6-12-15(32-33)14(25)18(30-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25H,6H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQHCCPGJNHSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N6O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.